molecular formula C31H31N3 B14302633 3,3',3''-Methanetriyltris(1,2-dimethyl-1H-indole) CAS No. 112528-81-1

3,3',3''-Methanetriyltris(1,2-dimethyl-1H-indole)

Cat. No.: B14302633
CAS No.: 112528-81-1
M. Wt: 445.6 g/mol
InChI Key: IEAXYXDXVIMBTF-UHFFFAOYSA-N
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Description

3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole), often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions can vary from mild to harsh, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .

Scientific Research Applications

3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

  • 2,3-Dimethylindole
  • 5-Fluoro-3-phenyl-1H-indole
  • Indole-3-acetic acid

Uniqueness

3,3’,3’'-Methanetriyltris(1,2-dimethyl-1H-indole) is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

112528-81-1

Molecular Formula

C31H31N3

Molecular Weight

445.6 g/mol

IUPAC Name

3-[bis(1,2-dimethylindol-3-yl)methyl]-1,2-dimethylindole

InChI

InChI=1S/C31H31N3/c1-19-28(22-13-7-10-16-25(22)32(19)4)31(29-20(2)33(5)26-17-11-8-14-23(26)29)30-21(3)34(6)27-18-12-9-15-24(27)30/h7-18,31H,1-6H3

InChI Key

IEAXYXDXVIMBTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(C3=C(N(C4=CC=CC=C43)C)C)C5=C(N(C6=CC=CC=C65)C)C

Origin of Product

United States

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